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Introduction
Zosuquidar (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein

(P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer.[1][2]

Overexpression of P-gp, encoded by the MDR1 gene, leads to the active efflux of a wide range

of chemotherapeutic agents from cancer cells, diminishing their efficacy.[2][3] Zosuquidar was

developed to counteract this mechanism and restore chemosensitivity in resistant tumors.[2][4]

This technical guide provides a detailed history of the clinical trials of zosuquidar, summarizing

key quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar functions as a competitive inhibitor of P-glycoprotein, binding with high affinity to

the transporter's drug-binding site.[2][5] This prevents the efflux of chemotherapeutic

substrates, leading to their increased intracellular accumulation and restored cytotoxic activity.

[2][3] Unlike earlier P-gp inhibitors, zosuquidar exhibits high specificity for P-gp with minimal

inhibition of other MDR proteins like MRP1 and MRP2.[1][6]
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Figure 1: Zosuquidar's Mechanism of Action.

Clinical Trials Overview
Zosuquidar has been investigated in numerous clinical trials across different phases and

cancer types, including both solid tumors and hematological malignancies. The primary focus

of its development was on overcoming P-gp-mediated resistance in acute myeloid leukemia

(AML).

Phase I Clinical Trials
Initial Phase I studies aimed to determine the safety, tolerability, pharmacokinetics, and

pharmacodynamics of zosuquidar, both as a single agent and in combination with

chemotherapy. These trials explored both oral and intravenous formulations.

Table 1: Summary of Key Phase I Clinical Trials
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Trial
Identifier/Refer
ence

Cancer Type(s)
Zosuquidar
Formulation

Combination
Agent(s)

Key Findings

Rubin EH, et al.

(2002)[7]

Advanced non-

hematological

malignancies

Oral Doxorubicin

Dose-limiting

toxicity was

neurotoxicity

(cerebellar

dysfunction,

hallucinations).

MTD established

at 300 mg/m²

every 12 hours

for 4 days. No

significant effect

on doxorubicin

pharmacokinetic

s.[7]

Sandler A, et al.

(2004)[8][9]

Advanced

malignancies
Intravenous Doxorubicin

IV zosuquidar

was well-

tolerated with

minimal toxicity.

No dose-limiting

toxicity was

observed up to

640 mg/m². A

modest increase

in doxorubicin

exposure was

noted at higher

zosuquidar

doses.[8][9]

Gerrard, G. et al.

(2002)[10]

Acute Myeloid

Leukemia (AML)

Intravenous Daunorubicin,

Cytarabine

Co-

administration

inhibited P-gp

efflux activity in

leukemic cells,
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suggesting

reversal of drug

resistance.[10]

Patient Population: Patients with advanced malignancies who provided written informed

consent.[8][9]

Study Design: Dose-escalation study with cohorts of three patients.[8][9]

Treatment Regimen:

Cycle 1: Zosuquidar and doxorubicin administered separately.[8][9]

Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.[8][9]

Zosuquidar Administration: Continuous intravenous infusion over 48 hours.[8][9]

Doxorubicin Doses: 45, 60, and 75 mg/m².[8][9]

Endpoints: Safety, tolerability, pharmacokinetics of zosuquidar and doxorubicin, and P-gp

inhibition in surrogate assays.[8][9]
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Figure 2: Workflow of a Phase I Zosuquidar Trial.

Phase II Clinical Trials
Phase II studies were designed to evaluate the efficacy of zosuquidar in combination with

standard chemotherapy in specific cancer types known to express P-gp.
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Table 2: Summary of Key Phase II Clinical Trials
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Trial
Identifier/Refer
ence

Cancer Type
Zosuquidar
Formulation

Combination
Agent(s)

Key Findings

Phase I/II

Trial[11]

Non-Hodgkin's

Lymphoma
Oral CHOP

Zosuquidar could

be safely

administered

with CHOP.

Minimal toxicity

and no

significant

enhancement of

CHOP-related

toxicity were

observed.[11]

Randomized

Phase II Trial[12]

Metastatic or

Locally

Recurrent Breast

Cancer

Oral Docetaxel

The combination

of zosuquidar

and docetaxel

was safe.

However, there

was no

improvement in

progression-free

survival, overall

survival, or

response rate

compared to

docetaxel plus

placebo.[12]

Cripe LD, et al.

(2006)[13]

Acute Myeloid

Leukemia (AML)

in Older Patients

Intravenous Daunorubicin,

Cytarabine

The 72-hour

continuous IV

infusion of

zosuquidar was

well-tolerated

and achieved

sustained P-gp

inhibition.
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Preliminary

evidence of

clinical benefit in

P-gp positive

patients was

observed.[13]

Patient Population: Patients with untreated non-Hodgkin's lymphoma.

Study Design: Dose-escalation of zosuquidar with a constant CHOP regimen.

Treatment Regimen:

Zosuquidar Administration: Oral doses increased from 200 to 500 mg per dose.

CHOP Regimen: Standard doses of cyclophosphamide, doxorubicin, vincristine, and

prednisone.

Endpoints: Safety, tolerability, pharmacokinetics of zosuquidar, doxorubicin, and vincristine.

Phase III Clinical Trial
The most definitive evaluation of zosuquidar's clinical utility was a large, randomized, placebo-

controlled Phase III trial in older patients with newly diagnosed AML.

Table 3: ECOG 3999 - Phase III Trial in AML
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Trial Identifier NCT00046930[14][15]

Patient Population

449 adults older than 60 years with newly

diagnosed AML or high-risk myelodysplastic

syndrome.[14][15]

Study Design
Randomized, placebo-controlled, double-blind

trial.[14][15]

Treatment Arms

1. Zosuquidar (550 mg) + conventional-dose

cytarabine and daunorubicin.[14] 2. Placebo +

conventional-dose cytarabine and daunorubicin.

[14]

Primary Endpoint Overall Survival.[14]

Results

No significant improvement in overall survival

was observed in the zosuquidar arm compared

to the placebo arm.[14][15]

Median Overall Survival
7.2 months (zosuquidar) vs. 9.4 months

(placebo) (p=0.281).[14]

Remission Rate 51.9% (zosuquidar) vs. 48.9% (placebo).[14]

Conclusion

Zosuquidar did not improve the outcome of

older patients with newly diagnosed AML,

possibly due to the presence of P-gp

independent mechanisms of resistance.[14][15]

Discontinuation of Development for AML
Following the negative results of the ECOG 3999 Phase III trial, the development of

zosuquidar for the treatment of AML was discontinued in 2010.[4] The trial's outcome

suggested that while zosuquidar effectively inhibited P-gp, other resistance mechanisms likely

played a more significant role in the poor prognosis of this patient population.[14][15]

Conclusion
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The clinical development of zosuquidar represents a significant effort to overcome multidrug

resistance in cancer. While early-phase trials demonstrated that zosuquidar could be safely

administered and effectively inhibit P-glycoprotein, the pivotal Phase III trial in AML failed to

show a clinical benefit. This underscores the complexity of drug resistance in cancer and

highlights the importance of targeting multiple resistance pathways simultaneously. The

extensive data gathered from the zosuquidar clinical trials continue to provide valuable

insights for the development of new strategies to combat multidrug resistance in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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